molecular formula C12H15NO B2891969 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine CAS No. 154422-95-4

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2891969
CAS No.: 154422-95-4
M. Wt: 189.258
InChI Key: BYHRWYVRKPRAPH-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.258. The purity is usually 95%.
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Scientific Research Applications

Neurotoxic Potential and Parkinsonism

  • 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (2), a related compound to 4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine, has been studied for its neurotoxic potential. It causes persistent depletion of striatal dopamine in mice, indicative of its potential to cause Parkinsonian symptoms in humans. This research is significant in understanding the neurotoxic effects of similar compounds and their role in Parkinsonism (Zimmerman et al., 1986).

Synthesis and Structural Analysis

  • The regioselective synthesis of tetrahydropyridines, including 1-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine, highlights the importance of these compounds in organic synthesis. The study provides valuable insights into the structural and synthetic aspects of tetrahydropyridines (Overman et al., 2003).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

  • Tetrahydropyridine derivatives, including 6-methoxy-2,2-dimethyl-3-oxo-5-phenyl-2,3-dihydropyridine-4-carboxylic acid methyl ester, have been synthesized using palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This method is crucial for creating various heterocyclic derivatives, demonstrating the versatility of tetrahydropyridines in chemical synthesis (Bacchi et al., 2005).

Quaternization and Sodium Borohydride Reduction

  • Studies involving the reaction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine with various reagents reveal the synthesis of N-amino-1,2,3,6-tetrahydropyridines. This research contributes to the understanding of the chemical properties and reactions of tetrahydropyridines (Redda et al., 1979).

Crystal and Molecular Structure Analysis

  • The crystal and molecular structure of compounds like 2,6-dimethyl-3-acetyl-5-carbomethoxy-4-(4′-methoxyphenyl)-1,4-dihydropyridine have been characterized, providing detailed insights into the structural properties of tetrahydropyridine derivatives. Such studies are crucial for understanding the physical and chemical behaviors of these compounds (Mahendra et al., 2004).

Biochemical Analysis

Biochemical Properties

The nature of these interactions is complex and may involve multiple biochemical reactions .

Cellular Effects

The effects of 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-6,13H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHRWYVRKPRAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-t-Butoxycarbonyl-4-hydroxy-4-(2-methoxyphenyl)piperidine (240 mg, 0.78 mmol) was dissolved in methylene chloride (4 ml). Thereto was added trifluoroacetic acid (4 ml) and the resulting solution was stirred at room temperature for 1 hour. The solvent was evaporated under a reduced pressure, and ethyl acetate was added to the thus obtained residue. This was washed with 1 N sodium hydroxide aqueous solution and saturated brine in that order, and then the solvent was evaporated under a reduced pressure to obtain 150 mg of the aforementioned compound of interest (0.78 mmol, 100% in yield).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

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